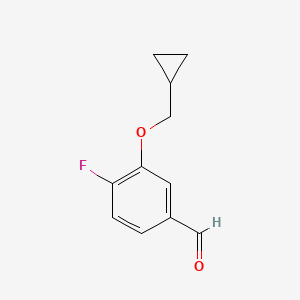

3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Description

3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring a cyclopropylmethoxy group at position 3 and a fluorine atom at position 4 on the aromatic ring. This compound is structurally characterized by its aldehyde functional group, which makes it a versatile intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and materials science. The cyclopropylmethoxy group introduces steric bulk and conformational rigidity, while the fluorine atom enhances electronic effects (e.g., electron-withdrawing nature), influencing reactivity and binding interactions in biological systems .

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-10-4-3-9(6-13)5-11(10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZUQAQZXHMBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The general pathway involves:

-

Halogenation : Introduction of a halogen (e.g., bromine) at the 3-position of 4-fluorobenzaldehyde.

-

Cross-Coupling : Reaction with cyclopropylmethoxyphenylboronic acid under palladium catalysis.

Key parameters include:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–2 mol%).

-

Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv).

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.

-

Temperature : 80–100°C for 12–24 hours.

Table 1: Suzuki–Miyaura Coupling Conditions and Yields

Advantages : High functional group tolerance, scalability, and reproducibility.

Challenges : Requires pre-halogenated substrates and expensive boron reagents.

Nucleophilic Aromatic Substitution: Direct Functionalization

Nucleophilic substitution offers a streamlined route by directly introducing the cyclopropylmethoxy group onto fluorinated benzaldehyde derivatives.

Two-Step Protocol

Table 2: Alkylation Reaction Parameters

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | K₂CO₃ | DMF | 90 | 6 | 72 |

| 3-Chloro-4-fluorobenzaldehyde | Cs₂CO₃ | Acetone | 60 | 8 | 68 |

Critical Considerations :

Industrial-Scale Production and Process Intensification

Large-Scale Suzuki–Miyaura Coupling

Industrial protocols prioritize cost efficiency and safety:

Green Chemistry Innovations

-

Solvent-Free Alkylation : Mechanochemical grinding of 3-hydroxy-4-fluorobenzaldehyde and cyclopropylmethyl bromide with K₂CO₃ achieves 70% yield without solvents.

-

Biocatalytic Approaches : Immobilized lipases for regioselective etherification (under exploration).

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

| Parameter | Suzuki–Miyaura | Nucleophilic Substitution |

|---|---|---|

| Starting Material Cost | High (boronic acids) | Moderate (halogenated aldehydes) |

| Reaction Time | 12–24 h | 6–8 h |

| Yield | 75–85% | 65–75% |

| Scalability | Excellent | Good |

| Environmental Impact | Moderate (Pd waste) | Low (atom economy) |

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid.

Reduction: 3-(Cyclopropylmethoxy)-4-fluorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde has diverse applications across several scientific domains:

Organic Chemistry

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules, allowing chemists to explore new chemical entities with potential applications in pharmaceuticals and materials science.

Medicinal Chemistry

- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and antimicrobial properties. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

- Case Study - Antiproliferative Activity : Preliminary studies have shown that it exhibits significant antiproliferative effects against cancer cell lines such as HeLa cells, where it induces cell cycle arrest and apoptosis .

Biological Research

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially disrupting processes such as folic acid synthesis critical for cellular proliferation.

- Receptor Modulation : It is suggested that the compound can modulate receptor activity, influencing signaling pathways associated with various physiological effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary data suggest good absorption characteristics across tissues.

- Metabolism and Excretion : Expected to undergo hepatic metabolism with renal excretion being a primary route for elimination.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde depends on its interaction with biological targets. For instance, in studies related to pulmonary fibrosis, the compound has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) by reducing the phosphorylation of Smad2/3 proteins . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby blocking the transcription of genes involved in fibrosis.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Reaction Yields for Selected Compounds

Table 2: Spectroscopic Data (Selected Examples)

Biological Activity

3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11F1O1

- Molecular Weight : 182.21 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The compound's biological activity has been explored in various contexts, particularly its role in inhibiting specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may act as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. PDE inhibitors are known for their role in modulating cyclic AMP (cAMP) levels, which are crucial for various cellular processes including inflammation and neuroprotection .

The proposed mechanism involves the compound's interaction with the active site of PDE4, leading to increased levels of cAMP. Elevated cAMP can result in enhanced signaling pathways that may mitigate symptoms associated with depression and anxiety disorders.

Study 1: Antidepressant-like Effects

A study investigated the effects of PDE4 inhibitors on mouse models exhibiting depressive behaviors. The administration of this compound resulted in a significant reduction in immobility time during forced swim tests, indicating an antidepressant-like effect. The compound also improved cognitive functions measured through behavioral tests involving memory tasks .

Study 2: Antitumor Activity

In vitro assays demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. The compound was shown to induce cell cycle arrest at the G2-M phase and promote apoptosis, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| This compound | PDE4 inhibitor; Antidepressant-like effects | Not specified |

| PDE-423 | Anti-inflammatory; Asthma treatment | 140 (enzyme assay) |

| Rolipram | Antidepressant; PDE4 inhibitor | 410 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(cyclopropylmethoxy)-4-fluorobenzaldehyde, and how are intermediates purified?

- Methodology : A common approach involves alkylation of 3-hydroxy-4-fluorobenzaldehyde with cyclopropylmethyl bromide under basic conditions. For example, potassium carbonate in acetonitrile at 40°C for 18 hours facilitates the reaction . Post-reaction, the crude product is purified via column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) to isolate the target compound. Low yields (~18%) highlight the need for optimization of stoichiometry or solvent systems .

- Characterization : Confirmation of structure relies on NMR (¹H/¹³C), mass spectrometry (MS), and X-ray crystallography. Crystallographic data (e.g., dihedral angles between aromatic and cyclopropyl rings) validate spatial arrangement .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Techniques :

- X-ray crystallography : Resolves bond lengths (e.g., C–O = 1.36 Å) and dihedral angles (e.g., 60.3° between benzene and cyclopropyl rings) .

- NMR spectroscopy : ¹H NMR reveals distinct shifts for aldehyde protons (~10 ppm), cyclopropylmethoxy groups (δ 3.8–4.2 ppm), and fluorine coupling patterns .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation pathways .

Advanced Research Questions

Q. How can synthetic efficiency be improved for low-yield reactions involving cyclopropylmethyl ether formation?

- Optimization Strategies :

- Catalysis : Transition metal catalysts (e.g., Pd or Cu) may enhance alkylation efficiency under milder conditions.

- Solvent Screening : Polar aprotic solvents like DMF or DMSO could improve solubility of intermediates.

- Temperature Control : Gradual heating or microwave-assisted synthesis might reduce side reactions .

- Data-Driven Approach : Reaction monitoring via TLC or in situ IR spectroscopy identifies bottlenecks (e.g., incomplete alkylation).

Q. What role does the cyclopropylmethoxy group play in the biological activity of PDE4 inhibitors derived from this compound?

- Structural Insights : The cyclopropylmethoxy moiety in roflumilast analogs enhances lipophilicity and target binding via van der Waals interactions with hydrophobic enzyme pockets .

- Experimental Validation : Comparative studies using analogs with varying substituents (e.g., difluoromethoxy vs. cyclopropylmethoxy) assess inhibitory potency in PDE4 enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.